molecular formula C9H12N2O4 B8037275 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid

3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B8037275
M. Wt: 212.20 g/mol
InChI Key: GQMLZYJDDNAULF-UHFFFAOYSA-N
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Description

3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound with the molecular formula C9H12N2O4 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid typically involves the reaction of a pyrazole derivative with a butanoic acid derivative. One common method is the esterification of pyrazole with methoxycarbonyl chloride, followed by the addition of butanoic acid under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and subsequent purification processes. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid
  • 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]pentanoic acid
  • 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]hexanoic acid

Uniqueness

3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3-methoxycarbonylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-6(5-8(12)13)11-4-3-7(10-11)9(14)15-2/h3-4,6H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMLZYJDDNAULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=CC(=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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